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Compound of Interest

Compound Name: 3-CPMT

Cat. No.: B1663676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and

drug development professionals. 3-Chlorophenmetrazine (3-CPM) is a research chemical and

is not approved for human consumption. The information contained herein is a consolidation of

available data and should not be interpreted as a recommendation for use.

Introduction
3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a novel psychoactive substance

(NPS) belonging to the phenylmorpholine class of stimulants.[1][2] It is a structural analog of

phenmetrazine, a former anorectic agent, and the more recent research chemical 3-

fluorophenmetrazine (3-FPM).[1][2] As an NPS, 3-CPM is characterized by a limited history of

human use and a significant lack of formal toxicological and safety data.[1][3] This technical

guide aims to provide a comprehensive overview of the currently available toxicological and

safety information on 3-CPM, drawing upon the sparse data on the compound itself and

supplementing it with information from its structural analogs, phenmetrazine and 3-FPM, to

create a predictive safety profile. This guide also details standardized experimental protocols

relevant to the toxicological assessment of such a compound.

Pharmacological Profile
The primary mechanism of action of 3-Chlorophenmetrazine is understood to be the release of

monoamine neurotransmitters. It functions as a norepinephrine-dopamine releasing agent
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(NDRA) with a comparatively weak effect on serotonin release.[2] This pharmacological activity

is consistent with its stimulant effects reported in anecdotal user accounts, which include

increased alertness, focus, and euphoria.[1]

Quantitative Pharmacological Data
The following table summarizes the in vitro data on 3-CPM's potency as a monoamine

releasing agent.

Compound
Assay
System

Dopamine
(DA)
Release
EC₅₀ (nM)

Norepineph
rine (NE)
Release
EC₅₀ (nM)

Serotonin
(5-HT)
Release
EC₅₀ (nM)

Reference

3-

Chlorophenm

etrazine (3-

CPM)

Rat brain

synaptosome

s

27 75 301 [2]

Toxicological Data
Formal, peer-reviewed toxicological studies on 3-Chlorophenmetrazine are not currently

available in the scientific literature. Therefore, its toxicological profile must be inferred from data

on analogous compounds and from the limited case reports where its use has been analytically

confirmed.

Acute Toxicity
There are no published LD₅₀ values for 3-Chlorophenmetrazine. A single case report identified

3-CPM in the serum and urine of a patient presenting with acute stimulant toxicity; however,

this was a case of polydrug use, making it impossible to attribute the observed symptoms

solely to 3-CPM.[4]

For comparison, the table below includes acute toxicity data for the parent compound,

phenmetrazine.
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Compound Species
Route of
Administration

LD₅₀ Reference

Phenmetrazine Rat Oral 370 mg/kg [2]

Phenmetrazine Mouse Oral 125 mg/kg [2]

Phenmetrazine Monkey (adult) Not specified 15-20 mg/kg [1]

Phenmetrazine Monkey (young) Not specified 5 mg/kg [1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available data on the genotoxicity, carcinogenicity, or reproductive and

developmental toxicity of 3-Chlorophenmetrazine.

Studies on the related compound phendimetrazine, which metabolizes to phenmetrazine, have

not been performed to evaluate its carcinogenic or mutagenic potential, or its effects on fertility.

[4] An observational study on phenmetrazine prescribed during pregnancy did not find an

increased rate of severe congenital anomalies.[2]

Metabolism
Specific metabolic pathways for 3-Chlorophenmetrazine have not been formally studied.

However, research on the closely related 3-Fluorophenmetrazine (3-FPM) provides insight into

its likely metabolic fate. The primary metabolic transformations for 3-FPM include N-oxidation,

aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of

the ethyl-bridge.[5][6] It is plausible that 3-CPM undergoes similar metabolic processes.

Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a

thorough toxicological evaluation of 3-Chlorophenmetrazine.

In Vitro Monoamine Transporter Release Assay
This assay determines the potency and efficacy of a test compound to induce the release of

dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
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Methodology:

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from

specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and

cortex for norepinephrine).[7][8] The tissue is homogenized in a sucrose buffer and purified

by differential centrifugation.[7][8]

Radiolabeled Neurotransmitter Loading: The synaptosomes are incubated with a

radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for

uptake into the vesicles.

Release Assay: The loaded synaptosomes are then exposed to various concentrations of 3-

Chlorophenmetrazine. The amount of radioactivity released into the supernatant is measured

using liquid scintillation counting.

Data Analysis: The concentration of 3-CPM that produces 50% of the maximal release

(EC₅₀) is calculated to determine its potency.

Acute Oral Toxicity (OECD 423)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Methodology:

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9]

[10]

Dosing: A stepwise procedure is used, with a group of three animals per step. The substance

is administered orally by gavage.[11] The starting dose is selected from a series of fixed

dose levels (5, 50, 300, 2000 mg/kg).[9]

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.[12]

Dose Adjustment: The results from the first group determine the dosing for the next group. If

mortality is observed, the dose for the next group is lowered. If no mortality is observed, the

dose is increased.
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Classification: The substance is classified into a toxicity category based on the observed

outcomes at different dose levels.[13]

Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical.

Methodology:

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine) are used.[2][14]

Exposure: The bacterial strains are exposed to various concentrations of 3-

Chlorophenmetrazine, both with and without a metabolic activation system (S9 fraction from

rat liver).[2][15]

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential

amino acid.[2]

Incubation and Scoring: The plates are incubated for 48-72 hours.[2] The number of

revertant colonies (colonies that have undergone a reverse mutation and can now

synthesize the essential amino acid) is counted. A significant, dose-dependent increase in

the number of revertant colonies compared to the control indicates a mutagenic potential.[14]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in vivo.

Methodology:

Animal Dosing: Typically, mice or rats are treated with 3-Chlorophenmetrazine at three dose

levels, usually on two or more occasions 24 hours apart.[16][17]

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the final dose.[1][17]
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Slide Preparation and Staining: Smears are prepared and stained to differentiate between

polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes

(mature red blood cells).

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is

determined by scoring a sufficient number of cells under a microscope. A micronucleus is a

small, additional nucleus in the cytoplasm of the cell.

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of

micronucleated cells in the treated groups compared to the control group indicates that the

substance is genotoxic.[16]

hERG Potassium Channel Patch-Clamp Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (QT

prolongation).

Methodology:

Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human

Ether-à-go-go-Related Gene (hERG) potassium channel is used.[18][19]

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the hERG

current from individual cells.[20] A specific voltage protocol is applied to the cell membrane to

elicit the characteristic hERG current.[21][22]

Compound Application: The cells are exposed to increasing concentrations of 3-

Chlorophenmetrazine.

Data Analysis: The inhibitory effect of 3-CPM on the hERG current is measured. The

concentration that causes 50% inhibition (IC₅₀) is calculated. A potent inhibition of the hERG

channel is a significant indicator of potential cardiotoxicity.

Visualizations
Proposed Mechanism of Action of 3-
Chlorophenmetrazine
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Caption: Proposed mechanism of action of 3-Chlorophenmetrazine as a monoamine releasing

agent.

General Experimental Workflow for Toxicological
Assessment of a Novel Psychoactive Substance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1663676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Screening

In Vivo Studies

Novel Psychoactive
Substance (e.g., 3-CPM)

Receptor Binding Assays
(e.g., Monoamine Transporters)

Cytotoxicity Assays
(e.g., Neutral Red Uptake)

Genotoxicity Assays
(e.g., Ames Test)

Cardiotoxicity Assay
(hERG Patch-Clamp)

Acute Toxicity (LD₅₀)
(e.g., OECD 423)

Genotoxicity Assay
(e.g., Micronucleus Test)

If positive

Comprehensive Risk
Assessment and

Safety Profile

Repeated-Dose Toxicity
(Sub-acute/Sub-chronic)

Carcinogenicity BioassayReproductive/Developmental
Toxicity

Click to download full resolution via product page

Caption: A general experimental workflow for the toxicological assessment of a novel

psychoactive substance.

Safety Profile and Conclusion
The safety profile of 3-Chlorophenmetrazine is largely unknown due to the absence of

dedicated toxicological studies. Based on its mechanism of action as a norepinephrine-

dopamine releasing agent, its acute effects are expected to be similar to other stimulants,
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including tachycardia, hypertension, agitation, and in high doses, more severe cardiovascular

and neurological events.[15][23]

The presence of a chlorine atom on the phenyl ring raises theoretical concerns about potential

neurotoxicity, drawing parallels to compounds like para-chloroamphetamine, a known

serotonergic neurotoxin. However, without experimental data, this remains speculative.

Given the significant data gaps, any interaction with 3-Chlorophenmetrazine should be

approached with extreme caution. The information provided in this guide underscores the

critical need for comprehensive in vitro and in vivo toxicological studies to properly characterize

the safety and risk profile of this and other emerging novel psychoactive substances.

Researchers and drug development professionals are urged to utilize the described

experimental protocols to generate the necessary data to inform public health and regulatory

bodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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